molecular formula C21H25NO4 B2878891 Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate CAS No. 304890-84-4

Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate

Cat. No. B2878891
CAS RN: 304890-84-4
M. Wt: 355.434
InChI Key: IMXPCOWVAJXINI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate” likely involves reactions at the benzylic position . These reactions are crucial for synthesis problems and can include free radical bromination, nucleophilic substitution, and oxidation .


Chemical Reactions Analysis

Reactions involving “Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate” likely occur at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Synthesis and Properties of Hyperbranched Aromatic Polyamide

This study showcases the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, leading to hyperbranched aromatic polyamides. These polymers exhibit solubility in common solvents and potential applications in materials science due to their inherent viscosity and molecular weight properties (Yang et al., 1999).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

This paper reports on the synthesis of derivatives from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, leading to compounds with significant antimicrobial and antifungal activities, showcasing the potential of such chemical frameworks in developing new therapeutic agents (Mickevičienė et al., 2015).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor

The compound GN39482 is highlighted for its antiproliferative activity against human cancer cells by inhibiting tubulin polymerization, demonstrating its potential as a cancer therapeutic agent (Minegishi et al., 2015).

Asymmetric Synthesis

The Use of Lithium (α-methylbenzyl)allylamide for Asymmetric Synthesis of Unsaturated β-amino Acid Derivatives

This research emphasizes the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, showcasing the method's efficacy in creating compounds with potential pharmaceutical applications (Davies et al., 1997).

Structural Studies

Three Substituted 4-pyrazolylbenzoates

The study presents the hydrogen-bonded supramolecular structures of ethyl and methyl 4-pyrazolylbenzoates, providing insights into their potential for creating complex molecular architectures with specific functionalities (Portilla et al., 2007).

Mechanism of Action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for benzylic compounds .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, are integral parts of various biochemical pathways . These reactions could potentially disrupt or modify these pathways, leading to downstream effects.

properties

IUPAC Name

methyl 3-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-9-10-17(21(2,3)4)18(11-14)26-13-19(23)22-16-8-6-7-15(12-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPCOWVAJXINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate

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